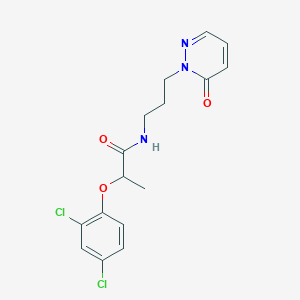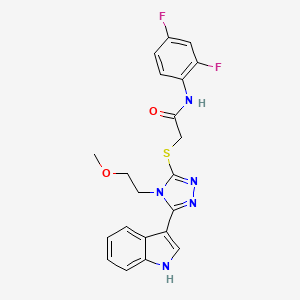![molecular formula C10H17NO2 B2493724 Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate CAS No. 2243508-75-8](/img/structure/B2493724.png)
Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex polycyclic compounds like Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate often involves multi-step reactions. For instance, Nikpassand et al. (2010) demonstrated a convenient ultrasound-promoted regioselective synthesis of fused polycyclic compounds, highlighting the efficiency of modern synthetic methods in producing such complex molecules with excellent yields and short reaction times (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been explored through various analytical techniques. For example, semiempirical calculations have been used to reveal preferred geometries and conformations in related pyridine derivatives, suggesting the presence of boat conformations in dihydropyridine systems and planar arrangements in pyrazole rings, which may also apply to the subject compound (Verdecia et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving this compound are indicative of its reactivity and potential for functionalization. The study by Goto et al. (1991) on the synthesis of 7-substituted derivatives through reactions with nucleophiles underlines the compound's versatility in undergoing substitution reactions to yield a variety of derivatives with potential synthetic applications (Goto et al., 1991).
Physical Properties Analysis
The physical properties of such compounds are crucial for understanding their behavior and potential applications. For example, the solubility, melting point, and crystalline structure can influence the compound's utility in pharmaceutical formulations and material science applications. While specific studies on this compound were not found, related research on polycyclic and pyridine derivatives provides a basis for inferring these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to the compound's applications in synthesis and industry. Research on related pyridine and pyrrole derivatives suggests that such compounds exhibit significant reactivity, which can be exploited in the synthesis of pharmaceuticals, agrochemicals, and advanced materials (Ismail et al., 2008).
Aplicaciones Científicas De Investigación
Conformationally Restricted GABA Analogue
Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate has been explored as a conformationally restricted analogue of γ-aminobutyric acid (GABA). This research developed a bicyclic template that can be considered truly three-dimensional, expanding the potential for studying GABA analogues in a more controlled conformational space (Melnykov et al., 2018).
Potential Antihypertensive Activity
This compound has been involved in the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives. These derivatives are anticipated to have antihypertensive activity, highlighting the potential medical application of the compound in cardiovascular research (Kumar & Mashelker, 2006).
Antibacterial Activity
Research has demonstrated the antibacterial activity of certain derivatives, particularly against Escherichia coli and Bacillus megaterium. This suggests a potential use of this compound in developing new antibacterial agents (Görlitzer et al., 2000).
Synthesis of Tetrahydrocyclopenteno[b]pyridine Derivatives
Studies have shown that this compound can be used in the synthesis of various tetrahydrocyclopenteno[b]pyridine derivatives, which can be further explored for various chemical and biological applications (Thirumalai et al., 2006).
Development of Chiral Macrocyclic or Linear Pyridine Carboxamides
The compound has been instrumental in the synthesis of chiral linear and macrocyclic bridged pyridines, which have shown promise as antimicrobial agents. This indicates its potential in the development of new pharmaceutical compounds (Al-Salahi et al., 2010).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is known that the compound is a derivative of pyrrolopyrazine , a class of compounds that have shown a wide range of biological activities, including antibacterial, antifungal, and antiviral activities
Biochemical Pathways
Given its structural similarity to pyrrolopyrazine derivatives, it may potentially affect similar biochemical pathways .
Pharmacokinetics
As a result, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of EN300-6488908 is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. Specific details about these influences are currently lacking .
Propiedades
IUPAC Name |
methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)10-5-2-4-8(10)11-7-3-6-10/h8,11H,2-7H2,1H3/t8-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBLUEAHTWJGPB-SCZZXKLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1NCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CCC[C@H]1NCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

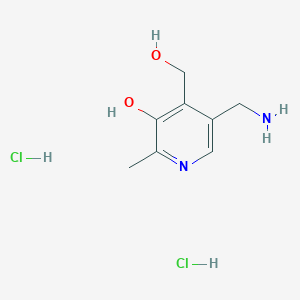
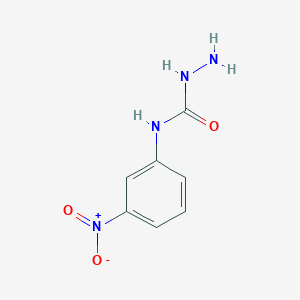
![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)

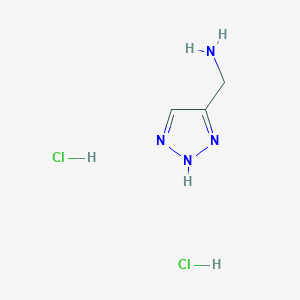

![N-(4-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)
![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)
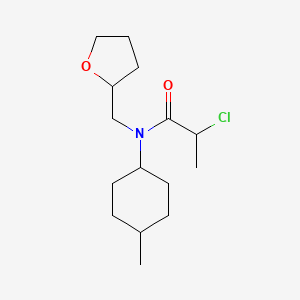
![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)
![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)
